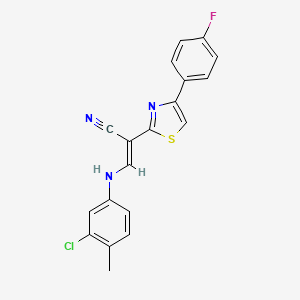

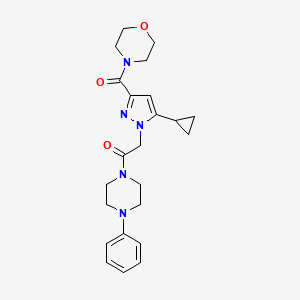

(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound is a member of the quinoline family and is known for its unique chemical structure and properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

Quinolin-2(1H)-one derivatives have been synthesized through various innovative methods, demonstrating the versatility and potential for diverse applications in scientific research. For instance, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid presents a method with advantages such as good yield, simple operation, and environmental benignity, highlighting the efficiency and eco-friendliness of the process (Liu Chang-chun, 2010). Moreover, the facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines showcases the adaptability of quinoline derivatives in synthesizing complex molecules, which could be pivotal for developing new materials or drugs (M. Manoj & K. Rajendra Prasad, 2010).

Antitumor and Antiproliferative Properties

Quinolin-2(1H)-one derivatives exhibit promising antitumor and antiproliferative properties. A study evaluating quinolinyl acrylate derivatives against prostate cancer cells in vitro and in vivo found significant inhibitory effects on cell viability, adhesion, migration, and invasion, suggesting their potential therapeutic usefulness in cancer treatment (J. Rodrigues et al., 2012). Similarly, certain 3-phenylquinolinylchalcone derivatives were identified as potential lead compounds against non-small cell lung cancers and breast cancers due to their significant antiproliferative activities, marking them as candidates for further development in cancer therapy (C. Tseng et al., 2013).

Antimicrobial and Antimalarial Activities

The design and synthesis of quinoline-based 1,2,3-triazoles demonstrated antimicrobial and antimalarial activities, suggesting the role of quinoline derivatives in addressing infectious diseases. This study emphasizes the synthetic potential and biological activity of quinoline derivatives against various microorganisms and Plasmodium falciparum, highlighting their importance in developing new antimicrobial and antimalarial agents (Y. Parthasaradhi et al., 2015).

Corrosion Inhibition

Quinolin-2(1H)-one derivatives have also been explored as corrosion inhibitors, showcasing their industrial applications. Studies on the corrosion inhibition of mild steel in acidic environments by quinoxalinone derivatives revealed these compounds' effectiveness in forming protective films on metal surfaces, indicating their utility in prolonging the lifespan of metal structures and components (A. Tazouti et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2-chlorophenyl and 4-methoxyphenyl groups and the acryloyl group. The final step involves the bromination of the compound to obtain the desired product.", "Starting Materials": [ "2-aminobenzophenone", "2-chlorobenzaldehyde", "4-methoxybenzaldehyde", "acrylic acid", "bromine" ], "Reaction": [ "Synthesis of the quinoline ring system by reacting 2-aminobenzophenone with acetic anhydride and sulfuric acid to obtain 2-acetylbenzophenone. This is then reacted with ethyl cyanoacetate and ammonium acetate to obtain the quinoline ring system.", "Addition of the 2-chlorophenyl group by reacting the quinoline ring system with 2-chlorobenzaldehyde and sodium borohydride in ethanol.", "Addition of the 4-methoxyphenyl group by reacting the intermediate with 4-methoxybenzaldehyde and sodium borohydride in ethanol.", "Addition of the acryloyl group by reacting the intermediate with acrylic acid and triethylamine in dichloromethane.", "Bromination of the compound by reacting with bromine in acetic acid to obtain (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one." ] } | |

Número CAS |

1321831-10-0 |

Nombre del producto |

(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one |

Fórmula molecular |

C25H17BrClNO3 |

Peso molecular |

494.77 |

Nombre IUPAC |

6-bromo-4-(2-chlorophenyl)-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C25H17BrClNO3/c1-31-17-10-6-15(7-11-17)8-13-22(29)24-23(18-4-2-3-5-20(18)27)19-14-16(26)9-12-21(19)28-25(24)30/h2-14H,1H3,(H,28,30)/b13-8+ |

Clave InChI |

DHOBHMVLMUMOTL-MDWZMJQESA-N |

SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)

![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)

![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)